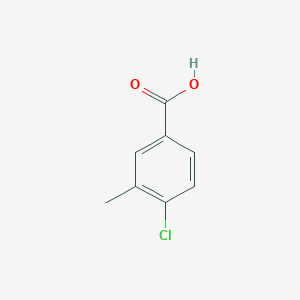

4-Chloro-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKIIWRMSYKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300473 | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-29-2 | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-m-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-m-toluic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVZ2R7F8LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-methylbenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-chloro-3-methylbenzoic acid (CAS No. 7697-29-2), a pivotal intermediate in the fields of pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer insights into the molecule's reactivity, practical experimental protocols, and the scientific rationale underpinning its use.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted aromatic carboxylic acid. The strategic placement of a chloro group and a methyl group on the benzoic acid framework imparts a unique electronic and steric profile, which is fundamental to its utility as a chemical building block.

Key Identifiers and Physical Data

A summary of the essential physicochemical properties is provided below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 7697-29-2 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to light yellow/reddish crystalline powder | [2] |

| Melting Point | 212-220 °C | [2] |

| Boiling Point | ~299 °C at 760 mmHg | [2] |

| pKa | ~4.04 (Predicted) | [2] |

| LogP | ~3.0 (XLogP3) | [1] |

Insight: The high melting point is indicative of a stable crystal lattice structure, likely facilitated by intermolecular hydrogen bonding between the carboxylic acid moieties. Its predicted pKa suggests it is a moderately strong organic acid, a key feature for its reactivity and handling.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in public literature. However, based on its structure—a polar carboxylic acid group and a largely nonpolar substituted benzene ring—a qualitative solubility profile can be inferred.

-

Soluble in: Polar aprotic solvents (e.g., DMSO, DMF, Acetone), and alcohols (e.g., Methanol, Ethanol), particularly with heating.

-

Sparingly Soluble in: Less polar solvents like Dichloromethane and Chloroform.

-

Insoluble in: Nonpolar solvents (e.g., Hexane) and water under neutral or acidic conditions.

Causality: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating dissolution in polar, protic solvents. In alkaline aqueous solutions, it will deprotonate to form the more soluble carboxylate salt.

Synthesis and Purification

The most common and industrially viable route to this compound is the oxidation of the corresponding toluene derivative, 4-chloro-3-methyltoluene. This transformation specifically targets the benzylic methyl group, which is susceptible to strong oxidizing agents.

Caption: Synthetic pathway from 4-chloro-3-methyltoluene.

Experimental Protocol: Oxidation of 4-Chloro-3-methyltoluene

This protocol describes a robust method for the laboratory-scale synthesis of this compound. The self-validating nature of this protocol lies in the clear phase changes and the straightforward purification by precipitation.

Materials:

-

4-Chloro-3-methyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, stirring apparatus

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Initial Charge: Add 4-chloro-3-methyltoluene to the flask. The mixture will be biphasic.

-

Oxidant Addition: While stirring vigorously, slowly add potassium permanganate in portions. The addition should be controlled to manage the exothermic reaction.

-

Expertise Note: Portion-wise addition of KMnO₄ is crucial. It prevents the reaction from becoming too vigorous and ensures a more complete oxidation. The deep purple color of the permanganate will disappear as it is consumed, providing a visual indicator of reaction progress.

-

-

Reflux: Once the addition is complete, heat the mixture to reflux for several hours (e.g., 3-4 hours) until the purple color has been fully discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Workup - Filtration: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any trapped product.

-

Workup - Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise while stirring.

-

Isolation: The this compound will precipitate out as a white or off-white solid. Continue adding HCl until the solution is strongly acidic (pH < 2).

-

Purification: Collect the crude product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Chemical Reactivity and Electronic Profile

The reactivity of the benzene ring and the carboxylic acid group is modulated by the electronic effects of the chloro and methyl substituents. Understanding this interplay is key to predicting reaction outcomes.

Caption: Electronic effects governing molecular reactivity.

-

Acidity: The electron-withdrawing inductive effect (-I) of the chlorine atom stabilizes the conjugate carboxylate anion, increasing the acidity compared to 3-methylbenzoic acid.[2] Conversely, the electron-donating inductive effect (+I) of the methyl group destabilizes the anion, making it less acidic than 4-chlorobenzoic acid.[2]

-

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is a powerful deactivating group and a meta-director. The chloro group is deactivating but ortho-, para-directing, while the methyl group is an activating ortho-, para-director. The net effect is a deactivated ring, and predicting the site of further substitution can be complex, often leading to mixtures of products.

-

Carboxyl Group Reactivity: The primary site for synthetic transformations is the carboxylic acid group itself. It readily undergoes reactions typical of carboxylic acids, such as conversion to acyl chlorides, esters, and amides.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. Below are the expected signatures based on its structure and data from analogous compounds.

Expected Spectroscopic Signatures

| Technique | Region/Shift | Expected Signature and Rationale |

| ¹H NMR | ~13 ppm | -COOH: Very broad singlet, characteristic of a carboxylic acid proton. Disappears upon D₂O exchange. |

| ~7.9 ppm | Ar-H (d): Doublet corresponding to the proton at C2, deshielded by the adjacent carboxyl group. | |

| ~7.8 ppm | Ar-H (dd): Doublet of doublets for the proton at C6, coupled to protons at C2 and C5. | |

| ~7.5 ppm | Ar-H (d): Doublet for the proton at C5, adjacent to the chlorine atom. | |

| ~2.4 ppm | -CH₃: Singlet for the methyl group protons. | |

| ¹³C NMR | ~167 ppm | -COOH: Carbonyl carbon, typically deshielded. |

| ~128-140 ppm | Ar-C: Multiple signals for the six aromatic carbons, with quaternary carbons often having lower intensity. | |

| ~20 ppm | -CH₃: Methyl carbon signal. | |

| FTIR | 3300-2500 cm⁻¹ | O-H Stretch: Very broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |

| ~3080 cm⁻¹ | C-H Stretch (Aromatic): Sharp, medium intensity peaks. | |

| ~2950 cm⁻¹ | C-H Stretch (Aliphatic): Sharp, medium intensity peaks from the methyl group. | |

| ~1700 cm⁻¹ | C=O Stretch: Strong, sharp absorption for the carbonyl of the carboxylic acid. | |

| ~1600, ~1475 cm⁻¹ | C=C Stretch (Aromatic): Two or more sharp bands of variable intensity. | |

| ~1300 cm⁻¹ | C-O Stretch: Medium intensity band. | |

| ~800-850 cm⁻¹ | C-Cl Stretch: Typically found in the fingerprint region. |

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate.

-

Pharmaceuticals: It is a documented reactant in the preparation of advanced pharmaceutical intermediates, including analogs of Tipifarnib, which has been investigated as a cancer therapeutic.[2]

-

Agrochemicals: The substituted benzoic acid motif is common in herbicides and fungicides. This molecule provides a scaffold for the synthesis of new crop protection agents.[1]

-

Material Science: It can be used in the synthesis of specialty polymers and liquid crystals where its rigid, substituted core can influence material properties.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1][3]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (H335: May cause respiratory irritation)[1][3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Exemplary Protocol: Amide Synthesis via Acyl Chloride

This protocol details the conversion of this compound to an amide, a common subsequent step in drug development. The procedure involves an in-situ formation of the acyl chloride using thionyl chloride, which is then reacted with an amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Primary or secondary amine (e.g., Diethylamine)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a dry, nitrogen-flushed round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Trustworthiness Check: A catalytic amount (1-2 drops) of DMF can be added to accelerate the reaction, but care must be taken as this can promote side reactions with certain substrates. The reaction progress is visually monitored by the cessation of gas (HCl, SO₂) evolution.

-

-

Reaction Completion: Gently reflux the mixture for 1-2 hours until the solution becomes clear and gas evolution ceases.

-

Removal of Excess Reagent: Cool the solution to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used directly.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Causality Note: The triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product and preventing the protonation of the nucleophilic amine.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Quora. How to prepare p- and m-chlorobenzoic acid from toluene. [Link][4]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Chemistry LibreTexts. Substituent Effects on Acidity. [Link][2]

Sources

4-Chloro-3-methylbenzoic acid CAS number 7697-29-2

An In-Depth Technical Guide to 4-Chloro-3-methylbenzoic Acid (CAS 7697-29-2): Synthesis, Characterization, and Applications

Abstract

This compound, with CAS number 7697-29-2, is a substituted aromatic carboxylic acid that serves as a pivotal building block in various fields of chemical synthesis.[1] Its unique substitution pattern—a chloro group and a methyl group on the benzoic acid framework—imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, outlines methods for its comprehensive spectroscopic and analytical characterization, explores its chemical reactivity, and summarizes its key applications and safety considerations.

Molecular Overview and Physicochemical Properties

This compound, also known as 4-chloro-m-toluic acid, possesses a molecular structure where the functional groups (chloro, methyl, and carboxylic acid) exert distinct electronic and steric effects.[1][2] These effects govern the molecule's reactivity, solubility, and its utility as a synthetic intermediate. The carboxylic acid group provides a handle for transformations like amidation and esterification, while the substituted aromatic ring can undergo further functionalization.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 7697-29-2 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-m-toluic acid | [1][2][3] |

| Appearance | White to light yellow or pale pink crystalline powder | [1][3][4] |

| Melting Point | 214-220 °C | [1][3] |

| pKa (Predicted) | 4.04 ± 0.10 | [3] |

| Density (Predicted) | 1.31 g/cm³ | [3] |

| Storage | Store in a cool, dry, well-ventilated place |[3][5] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the oxidation of the corresponding toluene precursor, 4-chloro-3-methyltoluene. This approach is favored due to the relatively low cost of the starting material and the robustness of the oxidation reaction. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) ensures complete conversion of the methyl group to a carboxylic acid.

Workflow for Synthesis and Purification

Sources

Introduction: A Key Intermediate in Chemical Synthesis

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-methylbenzoic Acid

This compound (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its molecular architecture, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[1] Understanding its physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling during the research and development process. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental methodologies for their validation.

Core Physicochemical and Identification Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in synthesis and material science.

1.1. Molecular Structure and Identifiers

-

IUPAC Name: this compound[2]

-

Synonyms: 4-Chloro-m-toluic Acid, Benzoic acid, 4-chloro-3-methyl-[2][3]

1.2. Physical State and Appearance

This compound typically presents as a white to light yellow or reddish crystalline powder at room temperature.[1][3]

1.3. Key Thermodynamic Properties

The thermal behavior of a compound dictates the parameters for its synthesis, purification, and storage.

-

Melting Point: The melting point is a critical indicator of purity. Reported values show a consensus in the range of 212°C to 220°C .[1][4] One source specifies a melting point of 216°C.[3][5]

-

Boiling Point: The predicted boiling point at standard atmospheric pressure (760 mmHg) is approximately 299°C .[3][5]

-

Flash Point: The flash point is reported to be 134.6°C , a key parameter for safety assessments.[3]

-

Density: The predicted density of the solid is approximately 1.31 g/cm³ .[3][5]

-

Vapor Pressure: The compound exhibits a very low vapor pressure of 0.000548 mmHg at 25°C .[3]

1.4. Acidity and Solubility

-

pKa: The predicted acid dissociation constant (pKa) is approximately 4.04 , indicating it is a moderately strong organic acid.[3][5]

-

Solubility: While specific quantitative data is limited in the provided search results, its structure as a carboxylic acid suggests it is soluble in aqueous base and many organic solvents. It is sparingly soluble in DMSO and slightly soluble in methanol.

Data Summary Table

For ease of reference, the key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7697-29-2 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | White to light yellow/reddish crystalline powder | [1][3] |

| Melting Point | 212 - 220 °C | [1][4] |

| Boiling Point | ~299 °C (Predicted) | [3][5] |

| Density | ~1.31 g/cm³ (Predicted) | [3][5] |

| pKa | ~4.04 (Predicted) | [3][5] |

| Flash Point | 134.6 °C | [3] |

| Vapor Pressure | 0.000548 mmHg @ 25°C | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and a characteristic broad singlet for the carboxylic acid proton. Spectral data is available for this compound.[6]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration typical of a carboxylic acid, alongside characteristic peaks for the aromatic ring and C-Cl bond.[2]

-

Mass Spectrometry (MS): Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[2]

Experimental Protocols for Physical Property Verification

To ensure the quality and consistency of the material, in-house verification of its physical properties is often required. The following protocols describe standard methods for determining melting point and assessing solubility.

3.1. Protocol: Melting Point Determination via Capillary Method

This method provides a reliable determination of the melting point range, which is a primary indicator of sample purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating Ramp:

-

Rapid Heating: Initially, heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point (e.g., to ~195°C).

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. This slow ramp is critical for observing the precise melting range.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2°C) typically indicates high purity.

Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

According to GHS classifications, this compound is an irritant. [5]

-

Hazard Statements:

-

H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Precautions:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound is a stable, crystalline solid with a high melting point and moderate acidity. Its well-defined physical properties, summarized in this guide, provide the essential data required for its effective use in synthetic chemistry. The experimental protocols outlined offer a framework for the in-house validation of these characteristics, ensuring the quality and consistency necessary for successful research and development outcomes in the pharmaceutical and agrochemical industries.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Chloro-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | 7697-29-2 [amp.chemicalbook.com]

- 6. This compound(7697-29-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-3-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chloro-3-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] We delve into the physicochemical properties of the molecule that govern its solubility, present available solubility data in a range of organic solvents, and provide a detailed, field-proven protocol for accurate solubility determination. The underlying principles of solute-solvent interactions are explained, offering researchers and drug development professionals a predictive framework and practical tools for formulation, synthesis, and purification processes.

Introduction: The Significance of Solubility

This compound (Figure 1) is a versatile aromatic carboxylic acid widely used as a building block in the synthesis of complex molecules, including anti-inflammatory drugs, fungicides, and specialty polymers.[1] In any of these applications, understanding and controlling its solubility is a paramount concern. For drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it dictates the choice of reaction media, affects reaction rates, and is critical for purification through crystallization.

This guide serves as a foundational resource, moving beyond a simple data repository to explain why this compound exhibits specific solubility profiles. By understanding the interplay of its molecular structure with different solvent classes, scientists can make informed decisions, troubleshoot experimental challenges, and accelerate development timelines.

Core Physicochemical Properties

The solubility of a compound is not an arbitrary value; it is a direct consequence of its intrinsic physicochemical properties. The key parameters for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for Solubility | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | Defines the elemental composition and molar mass. | [1][2] |

| Molecular Weight | 170.59 g/mol | Influences dissolution kinetics and molar concentration calculations. | [1][2][3] |

| Melting Point | 214-220 °C | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.[1][2] | [1][2] |

| pKa | 4.04 (Predicted) | The carboxylic acid group is weakly acidic. In solvents that can accept a proton, this value influences the potential for acid-base interactions and salt formation.[2] | [2] |

| logP | 2.3 - 3.0 | This positive value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting higher solubility in organic solvents than in water. | [2] |

| Hydrogen Bond Donor Count | 1 (from -COOH) | The carboxylic proton can be donated to form a hydrogen bond with acceptor atoms (like O or N) in the solvent.[2] | [2] |

| Hydrogen Bond Acceptor Count | 2 (from C=O, -OH) | The two oxygen atoms of the carboxyl group can accept hydrogen bonds from donor groups in the solvent (like -OH).[2] | [2] |

Analysis of Solubility: The Interplay of Molecular Forces

The solubility of this compound is governed by the principle of "like dissolves like." This is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

The Solute's Nature: this compound is a molecule with dual character.

-

Polar/Hydrogen Bonding Region: The carboxylic acid group (-COOH) is highly polar and capable of both donating and accepting hydrogen bonds.[2] This region favors interaction with polar solvents, especially those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors (e.g., DMSO, DMF).

-

Nonpolar/Lipophilic Region: The benzene ring, substituted with a chloro and a methyl group, is nonpolar and lipophilic. The chloro and methyl substituents are electron-donating and electron-withdrawing groups, respectively, which influence the acidity and electronic distribution of the molecule.[4][5][6] This region favors interactions with nonpolar or moderately polar aprotic solvents (e.g., toluene, chloroform) through van der Waals forces.

-

-

The Solvent's Role:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for high solubility. Their hydroxyl (-OH) groups can act as both hydrogen bond donors to the carbonyl oxygen of the acid and hydrogen bond acceptors for the acidic proton. This dual interaction efficiently breaks down the solute's crystal lattice.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess polar bonds and can act as strong hydrogen bond acceptors but lack donor capabilities. They can effectively solvate the carboxylic acid group, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily with the aromatic ring and its substituents. While the logP suggests some affinity, the highly polar carboxylic acid group limits solubility in purely nonpolar solvents. The energy gained from solvating the nonpolar part of the molecule is often insufficient to overcome both the solute's strong crystal lattice energy (indicated by the high melting point) and the hydrogen bonding between solute molecules.[1][2]

-

-

Substituent Effects: The chloro and methyl groups influence the acidity of the benzoic acid. Electron-withdrawing groups like chlorine tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion.[5][7][8] Conversely, electron-donating groups like methyl decrease acidity.[4][6] The combined electronic effects of these substituents impact the polarity of the -COOH group and its interaction with solvents.

Standardized Protocol for Experimental Solubility Determination

To ensure reliable and reproducible data, the Shake-Flask Method is the gold standard for determining equilibrium solubility.[9][10] It is a robust procedure that measures the concentration of a saturated solution after it has been allowed to reach thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (powder form, purity ≥98%)[1]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[9] b. Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[10] b. Allow the suspension to equilibrate for at least 24-48 hours.[10][11] This duration is crucial for the system to reach a true thermodynamic equilibrium, especially for compounds with high crystal lattice energy. For initial checks, samples can be taken at 24h and 48h; if the concentration values are consistent, equilibrium has been reached.[12]

-

Phase Separation: a. After equilibration, remove the vials from the shaker. b. Allow the vials to stand for a short period to let the excess solid settle. c. To ensure complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. c. Precisely dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the HPLC.

-

Quantification: a. Analyze the diluted sample using a validated HPLC-UV method. b. Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound. c. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the selected solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion

The solubility of this compound in organic solvents is a complex interplay between its polar carboxylic acid functional group and its nonpolar substituted aromatic ring. A high melting point indicates significant crystal lattice energy that must be overcome by favorable solute-solvent interactions. Consequently, polar solvents, particularly those capable of hydrogen bonding, are expected to be the most effective. This guide provides both the theoretical framework for understanding these interactions and a practical, robust protocol for their experimental determination. By leveraging this knowledge, researchers can streamline synthesis, purification, and formulation processes involving this important chemical intermediate.

References

-

This compound - LookChem. [Link]

-

This compound | C8H7ClO2 | CID 282989 - PubChem. [Link]

-

Substituent Effects on Acidity - Chemistry LibreTexts. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate. [Link]

-

Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

-

Study on standardization of shake-flask solubility determination method | Request PDF. [Link]

-

Effect of substituents on acidity of benzoic acids | Filo. [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

4-Chloro-3-methylbenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility in complex molecular synthesis is largely dictated by its physicochemical properties, among which the melting and boiling points are paramount for purification, reaction condition optimization, and quality control. This guide provides a comprehensive analysis of the melting and boiling points of this compound, grounded in theoretical principles and supported by detailed experimental protocols. We delve into the structural factors influencing these thermal properties and present self-validating methodologies for their accurate determination, ensuring researchers can confidently assess the purity and identity of this vital chemical building block.

Core Physicochemical Properties of this compound

A compound's thermal properties are a direct reflection of its molecular structure and the intermolecular forces it can exert. For this compound, the presence of a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring creates a unique interplay of forces that define its melting and boiling characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 208°C to 220°C (Range of reported values) | [1][2][3][4] |

| Boiling Point | ~299°C to 329°C (at 760 mmHg) | [2][4] |

In-Depth Analysis of the Melting Point

The melting point is one of the most critical indicators of a solid compound's purity. For a crystalline solid like this compound, melting involves overcoming the strong intermolecular forces that hold the molecules in a rigid crystal lattice.

Reported Values and Theoretical Underpinnings

There is a slight variation in the reported melting point for this compound, which is common and often dependent on the purity of the sample and the specific technique used for measurement.

| Reported Melting Point | Source |

| 212°C to 216°C | Fisher Scientific[3] |

| 216°C | LookChem[2] |

| 214-220°C | Chem-Impex[1] |

| 208°C | Chemcasts[4] |

Causality Behind the High Melting Point:

The relatively high melting point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Hydrogen Bonding: The primary contributor is the carboxylic acid moiety (-COOH). Two molecules can form a stable hydrogen-bonded dimer, significantly increasing the energy required to break apart the crystal lattice.

-

Dipole-Dipole Interactions: The electronegative chlorine atom creates a dipole moment in the molecule, leading to dipole-dipole attractions between adjacent molecules in the crystal structure.

-

Van der Waals Forces: The overall molecular size and surface area contribute to London dispersion forces, further stabilizing the solid state.[5]

-

Crystal Packing: The specific arrangement of molecules in the crystal lattice determines how efficiently these forces can operate. Molecular shape is critical, as molecules need to fit together cooperatively for the attractive lattice forces to be maximized.[5] Symmetrical molecules often pack more efficiently, leading to higher melting points.[6]

Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range.[7][8][9] Therefore, a sharp melting range (e.g., 1-2°C) is a strong indicator of high purity.[10]

Protocol for Experimental Determination of Melting Point

The following protocol describes the capillary method, a self-validating system for determining the melting point range of a solid organic compound.

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Thoroughly pulverize the crystals into a fine powder using a spatula. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

To pack the sample into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube onto the benchtop.[8]

-

The final packed sample height should be 2-3 mm for an accurate reading.[9]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).

-

If the approximate melting point is known, heat the block rapidly to about 20°C below the expected temperature.

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.[11]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).

-

The recorded value is the melting point range (e.g., 215-216°C).

-

Caption: Workflow for Melting Point Determination.

In-Depth Analysis of the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key parameter for purification by distillation and for defining reaction conditions in the liquid phase.

Reported Values and Theoretical Underpinnings

The boiling point of this compound is high, and sources report varying values. This discrepancy can be attributed to differences in experimental pressure or potential decomposition at elevated temperatures.

| Reported Boiling Point | Pressure | Source |

| 299 °C | 760 mmHg | LookChem[2] |

| 329.07 °C | Not Specified (Assumed Normal) | Chemcasts[4] |

Causality Behind the High Boiling Point:

The same intermolecular forces that dictate the melting point also control the boiling point.[5] To boil, molecules must gain enough kinetic energy to overcome these attractions and escape into the gas phase.

-

Hydrogen Bonding: As with melting, the hydrogen-bonded dimers of the carboxylic acid are the most significant factor, requiring substantial energy to dissociate. Carboxylic acids generally have much higher boiling points than hydrocarbons of similar molecular weight for this reason.[12]

-

Molecular Weight: Larger molecules have more electrons, leading to stronger van der Waals attractive forces and consequently higher boiling points compared to smaller, similar compounds.[5]

-

Polarity: The C-Cl bond contributes to the molecule's overall polarity, enhancing intermolecular attractions.

It is important to note that many complex organic molecules, especially those with high boiling points, may decompose before or during boiling at atmospheric pressure. Therefore, vacuum distillation is often employed to purify such compounds at lower temperatures.

Protocol for Experimental Determination of Boiling Point

The following protocol outlines a micro-boiling point determination method suitable for small sample quantities.

Methodology:

-

Apparatus Setup:

-

Attach a small test tube (e.g., a fusion tube) containing 0.5-1 mL of the molten sample (if solid at room temp) or liquid to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or an aluminum block heater.

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

-

Observation and Measurement:

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the sample has reached its boiling point at the current pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording:

-

Observe the exact temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid, as it is the point where the external pressure and the sample's vapor pressure are equal.

-

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The melting and boiling points of this compound are defining thermophysical properties that are indispensable for its application in research and development. Its high melting point (approx. 208-220°C) and boiling point (approx. 299-329°C) are logically derived from the strong intermolecular forces—primarily hydrogen bonding—imparted by its carboxylic acid functionality. Accurate experimental determination of these values, particularly the melting point range, serves as a reliable and accessible method for assessing the purity of a given sample. The protocols and theoretical discussions provided herein offer a robust framework for scientists to understand, measure, and interpret these critical parameters.

References

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

This compound (CAS 7697-29-2) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Boiling & Melting Points. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Understanding the Melting Point of Benzoic Acid: A Deep Dive. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.). Retrieved from [Link]

-

Ashenhurst, J. (2010, July 9). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

-

Melting point of Benzoic Acid. (n.d.). SSERC. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Melting Point Experiment. (n.d.). Truman State University ChemLab. Retrieved from [Link]

-

27B. Melting Point of Benzoic Acid. (2017, March 1). YouTube. Retrieved from [Link]

-

Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. chem-casts.com [chem-casts.com]

- 5. Supplemental Topics [www2.chemistry.msu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. sserc.org.uk [sserc.org.uk]

- 10. athabascau.ca [athabascau.ca]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. byjus.com [byjus.com]

Biological activity of 4-Chloro-3-methylbenzoic acid

An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Scientist's Perspective

This compound is a molecule that, at first glance, might be relegated to the category of "useful intermediate." Its prevalence in synthetic pathways for pharmaceuticals and agrochemicals is well-established. However, to view it solely as a structural scaffold is to overlook the inherent biological implications of its substituted benzene ring. The presence of a halogen, a methyl group, and a carboxylic acid function imparts a specific electronic and steric profile that dictates its interactions with biological systems. This guide is structured to move beyond its role as a simple building block, encouraging a deeper investigation into its intrinsic biological activities. We will deconstruct its known applications to infer potential mechanisms and provide robust, validated protocols to empower researchers to explore its potential, whether as a novel bioactive agent or as a critical starting point for drug discovery and development.

Molecular Profile and Synthetic Importance

This compound (CAS: 7697-29-2), with the molecular formula C₈H₇ClO₂, is an aromatic carboxylic acid.[1] Its structure is key to its utility. The carboxylic acid group provides a reactive handle for transformations like amidation and esterification, while the chloro and methyl groups on the benzene ring influence its reactivity and lipophilicity.[2] This has made it an indispensable intermediate in several industrial sectors.

-

Pharmaceutical Development : It serves as a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory agents and analgesics.[2] Notably, it is used as a reactant in the preparation of tipifarnib analogs, which are investigated as potential cancer drugs.[3][4]

-

Agrochemicals : The compound is a building block for herbicides and fungicides, indicating an inherent or derivative-based biological activity against plant and fungal species.[2]

-

Organic Synthesis : Beyond specific applications, its distinct chemical structure provides a versatile platform for constructing more complex and novel molecular frameworks in chemical research and development.[5]

Inferred Biological Activities and Toxicological Profile

While comprehensive studies on the intrinsic biological activity of this compound are not abundant, its application in synthesizing bioactive compounds provides a strong basis for targeted investigation.

Potential as an Anticancer Agent Precursor

The use of this compound in synthesizing analogs of farnesyltransferase inhibitors like tipifarnib suggests that its core structure may be amenable to interacting with enzyme active sites.[3] This makes it and its derivatives prime candidates for screening against various cancer cell lines to assess for direct cytotoxic or cytostatic effects.

Antimicrobial and Fungicidal Potential

Its role in agrochemical synthesis points towards potential antimicrobial activity.[2] Halogenated benzoic acid derivatives are known to possess antimicrobial properties, often by disrupting cell membranes or inhibiting essential metabolic pathways.[6] Studies on related compounds, such as 2-chlorobenzoic acid derivatives, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[6]

Plant Growth Regulation

Given its application in herbicide formulations, this compound is expected to exhibit plant growth-regulating properties.[2] Auxins, a class of plant hormones, are often carboxylic acid derivatives. This compound could potentially interfere with hormonal signaling pathways, root development, or germination processes in various plant species.[7]

Toxicological Summary

A thorough understanding of a compound's safety profile is non-negotiable. According to safety data sheets, this compound is classified as a hazardous substance.

-

Hazards : It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8]

-

Handling Precautions : Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling the compound, preferably in a well-ventilated area or fume hood.[8]

Key Experimental Protocols for Biological Evaluation

To transition from inferred activity to empirical data, rigorous and standardized assays are required. The following protocols provide a framework for a comprehensive biological evaluation.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This assay is a foundational method in drug discovery to determine a compound's effect on cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate a desired cancer cell line (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (DMSO at the highest concentration used) and untreated controls. Incubate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: Broth microdilution workflow to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Dilution: In a sterile 96-well microplate, add growth medium (e.g., Mueller-Hinton Broth) to all wells. Add a concentrated amount of this compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Grow the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[10] Ensure positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

Protocol: Plant Seed Germination and Root Elongation Assay

This bioassay quantifies the effect of a chemical on fundamental plant development processes and is an effective screen for herbicidal or growth-regulating activity.[11]

Step-by-Step Methodology:

-

Media Preparation: Prepare agar plates with a suitable plant growth medium (e.g., 1/2 strength Murashige and Skoog). After autoclaving and cooling, add this compound to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM), including a vehicle control.

-

Seed Sterilization and Plating: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) using a bleach solution, followed by several rinses with sterile water. Carefully place the seeds onto the agar plates.

-

Stratification: To ensure uniform germination, store the plates at 4°C in the dark for 2-3 days.

-

Growth: Transfer the plates to a growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.

-

Data Collection: After 5-7 days, photograph the plates. Use image analysis software (like ImageJ) to measure the primary root length of each seedling.

-

Analysis: Calculate the average root length for each concentration and compare it to the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed inhibition or promotion of growth.

Data Presentation and Interpretation

Quantitative results from these assays should be tabulated for clarity and comparative analysis.

Table 1: Example Data Summary for In Vitro Cytotoxicity Assay

| Cell Line | 4-Cl-3-MBA IC₅₀ (µM) ± SD |

|---|---|

| HeLa (Cervical Cancer) | 85.4 ± 5.2 |

| MCF-7 (Breast Cancer) | 112.1 ± 8.9 |

| A549 (Lung Cancer) | >200 |

Table 2: Example Data Summary for MIC Assay

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 128 |

| Escherichia coli | ATCC 25922 | >256 |

| Candida albicans | ATCC 90028 | 256 |

Conclusion and Strategic Outlook

This compound is a compound of significant industrial importance with a biological potential that remains largely untapped. Its established use in the synthesis of bioactive molecules provides a logical roadmap for investigation. The protocols detailed in this guide offer a robust starting point for characterizing its cytotoxic, antimicrobial, and plant growth-regulating activities.

Future research should not only focus on screening but also on elucidating the mechanism of action. For any observed activity, follow-up studies could include enzyme inhibition assays, gene expression analysis, or molecular docking to identify specific cellular targets. Furthermore, its structure serves as an excellent scaffold for medicinal chemistry campaigns, where targeted modifications could amplify a desired biological effect while minimizing toxicity, paving the way for the development of novel therapeutic agents or next-generation agrochemicals.

References

- BenchChem. (n.d.). Application Notes and Protocols for Plant Growth Regulation Assay of Altenuisol.

- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.

- PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.

- European Commission. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Biology Discussion. (n.d.). Top 12 Experiments on Growth Regulators in Plants.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.

- Chem-Impex. (n.d.). This compound.

- BenchChem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.

- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.

- BenchChem. (2025). Exploring the Potential of this compound in Cancer Drug Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound as a Building Block in Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.

- ChemicalBook. (2025). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Thieme. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart).

Sources

- 1. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 7697-29-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phytotechlab.com [phytotechlab.com]

- 8. fishersci.com [fishersci.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-3-methylbenzoic acid literature review

An In-Depth Technical Guide to 4-Chloro-3-methylbenzoic Acid

Introduction

This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and a carboxylic acid functional group, imparts a unique reactivity profile that makes it a valuable building block for more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical development for researchers, scientists, and drug development professionals.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂[1][2][3] |

| Molecular Weight | 170.59 g/mol [1][3] |

| CAS Number | 7697-29-2[1][2][3] |

| Appearance | Light yellow or white to reddish crystalline powder[1][2] |

| Melting Point | 214-220 °C[1] |

| Boiling Point | 299 °C at 760 mmHg[2] |

| Density | 1.31 g/cm³[2] |

| pKa | 4.04 ± 0.10 (Predicted)[2] |

| LogP | 2.34660[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the carboxylation of a Grignard reagent derived from the corresponding aryl halide.

Grignard Carboxylation Route

This method involves the formation of a Grignard reagent from a suitable 4-chloro-3-methylhalobenzene, followed by its reaction with carbon dioxide.[4][5][6][7] This approach is advantageous as it adds a carbon atom to the aromatic ring, directly forming the carboxylic acid.[4]

Caption: Key application areas of this compound.

Pharmaceutical Applications

This compound is a significant intermediate in the synthesis of various pharmaceuticals. [1]It is notably used in the development of anti-inflammatory and analgesic drugs. [1]Furthermore, it serves as a reactant in the preparation of tipifarnib analogs, which are investigated as potential cancer therapeutics, including for Chagas disease. [2][8][9]

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and enhanced agricultural productivity. [1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10] * Handle in a well-ventilated area or under a fume hood. [10][11] * Avoid breathing dust. [10] * Wash hands thoroughly after handling. [10]* Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][11]Keep at a temperature of 0-8°C for long-term storage. [1]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its synthesis, reactivity, and applications are well-documented, providing a solid foundation for its use in research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory and in industrial processes.

References

-

20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Retrieved from [Link]

-

This compound - LookChem. Retrieved from [Link]

-

CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases | Organometallics - ACS Publications. (2020). Retrieved from [Link]

-

Formation of carboxylic acids from Grignard reagents and CO2 - Master Organic Chemistry. Retrieved from [Link]

-

This compound | C8H7ClO2 | CID 282989 - PubChem. Retrieved from [Link]

-

Exploring the Potential of this compound in Cancer Drug Research. (2025). Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). Retrieved from [Link]

-

-

The Grignard Reaction. Retrieved from [Link]

-

-

This compound - SpectraBase. Retrieved from [Link]

-

n-BUTYLMAGNESIUM CHLORIDE - Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 7697-29-2 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Discovery and history of 4-Chloro-3-methylbenzoic acid

An In-Depth Technical Guide to the Discovery and History of 4-Chloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of this compound, a key intermediate in the pharmaceutical and agrochemical industries. While the precise first synthesis is not definitively documented in readily accessible modern databases, this guide reconstructs the most probable historical synthetic routes based on the chemical knowledge and techniques of the late 19th and early 20th centuries. We will explore the evolution of its synthesis from early, often arduous, laboratory methods to modern, efficient industrial processes. This guide will also provide detailed experimental protocols for both a plausible historical synthesis and a representative modern approach, offering valuable insights for today's researchers and process chemists.

Introduction

This compound, with the chemical formula C₈H₇ClO₂, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a chlorine atom and a methyl group on the benzoic acid framework, makes it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the production of a variety of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors, as well as in the formulation of agrochemicals such as herbicides and fungicides. Given its importance, a thorough understanding of its synthetic origins and the evolution of its manufacturing processes is invaluable for chemists in research and development.

Chapter 1: The Dawn of Substituted Benzoic Acids - A Historical Context

The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry. The development of the periodic table and the structural theory of organic compounds laid the groundwork for the systematic synthesis of new molecules. Much of the focus was on the substitution of aromatic rings, such as benzene and its derivatives. Key reactions, including electrophilic aromatic substitution (halogenation, nitration, sulfonation, and Friedel-Crafts reactions) and the oxidation of alkyl side chains, were extensively studied and refined.

Early work on substituted toluic acids, as documented in publications like the Journal of the Chemical Society, reveals the methodologies of the time.[4] Synthesis often involved multi-step processes with harsh reagents and produced a mixture of isomers that were challenging to separate. The preparation of acid chlorides using reagents like thionyl chloride was a common strategy to activate the carboxylic acid group for further reactions.[4][5] It is within this context of burgeoning synthetic capability that the first synthesis of this compound likely occurred. While a specific "discovery" paper is not readily apparent, its creation would have been a logical extension of the systematic investigation of substituted aromatic compounds.

Chapter 2: Postulated First Synthesis - A Reconstruction

Based on the established chemical principles of the era, two primary routes for the first synthesis of this compound can be postulated.

Route 1: Chlorination of m-Toluic Acid

The most direct conceptual route would involve the chlorination of 3-methylbenzoic acid (m-toluic acid). The methyl and carboxylic acid groups are both ortho-, para-directing; however, the carboxylic acid group is deactivating, while the methyl group is activating. This would suggest that the incoming electrophile (chlorine) would preferentially add to the positions ortho and para to the methyl group.

Caption: Postulated historical synthesis via chlorination of m-toluic acid.

This reaction would likely have produced a mixture of isomers, including 2-chloro-3-methylbenzoic acid, this compound, and 6-chloro-3-methylbenzoic acid. The separation of these isomers would have been a significant challenge, likely relying on tedious fractional crystallization or distillation techniques.

Route 2: Oxidation of a Chlorinated Toluene Derivative